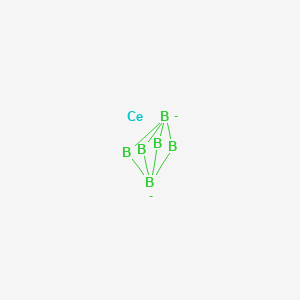
Cerium boride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium boride, also known as cerium hexaboride, is an inorganic chemical compound composed of cerium and boron. It is a refractory ceramic material with a low work function and one of the highest electron emissivities known. This compound is stable in vacuum and is primarily used as a coating for hot cathodes .
Métodos De Preparación
Cerium boride can be synthesized through various methods. One common method involves the reaction of cerium oxide with boron carbide at high temperatures (around 1500°C) in a vacuum . Another method involves applying a cerium hexaboride coating on pure copper by immersion in a coating solution followed by heat treatment at 500°C. The coating solution is obtained by combining polyvinyl alcohol-boric acid and cerium nitrate-hexamine solutions .
Análisis De Reacciones Químicas
Cerium boride is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . It undergoes various types of reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions with certain reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and alkalis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cerium boride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high electron emissivity and stability.
Biology: Investigated for its potential use in biological applications, although specific details are still under research.
Mecanismo De Acción
The mechanism of action of cerium boride involves its high electron emissivity and stability in vacuum. It operates at high temperatures (around 1450°C) and is resistant to cathode poisoning. This compound cathodes show lower evaporation rates at 1700 K compared to lanthanum boride, making them more durable . The molecular targets and pathways involved in its mechanism are related to its interaction with electrons and its stability under high-temperature conditions.
Comparación Con Compuestos Similares
Cerium boride is often compared with lanthanum boride due to their similar applications. Both compounds are used as coatings for hot cathodes and have low work functions. this compound cathodes have a longer lifetime and are more resistant to carbon contamination compared to lanthanum boride . Other similar compounds include various intermetallic borides, which also possess high electron emissivity and stability .
Similar Compounds
- Lanthanum boride
- Hafnium boride
- Zirconium boride
- Titanium boride
This compound stands out due to its unique combination of high electron emissivity, stability, and resistance to contamination, making it a valuable material in various high-temperature and high-stability applications.
Propiedades
IUPAC Name |
cerium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Ce/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEMQUGFOWLXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Ce-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-02-5 |
Source


|
| Record name | Cerium boride (CeB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
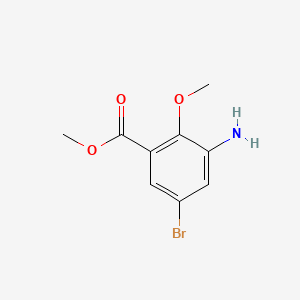


![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)


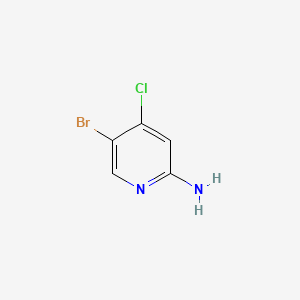

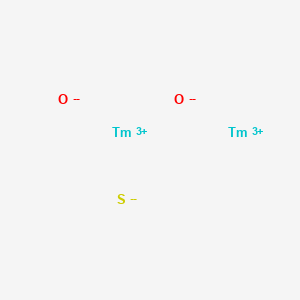
![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)

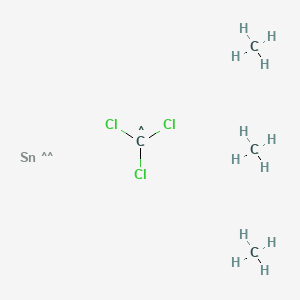
![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)

